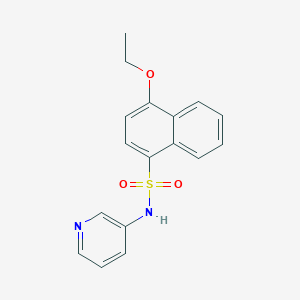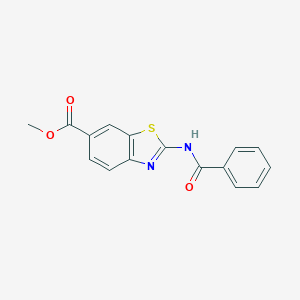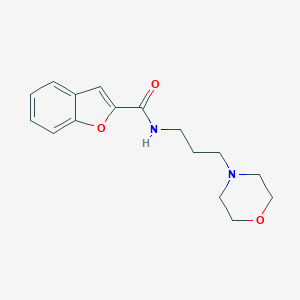![molecular formula C19H24N2O3S B350262 1-[(3,4-Dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine CAS No. 438226-56-3](/img/structure/B350262.png)
1-[(3,4-Dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3,4-Dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is a compound belonging to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a sulfonyl group attached to a piperazine ring, which is further substituted with 3,4-dimethylphenyl and 2-methoxyphenyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their scalability and efficiency in producing large quantities of the desired compound .
化学反应分析
Types of Reactions
1-[(3,4-Dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
1-[(3,4-Dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
作用机制
The mechanism of action of 1-[(3,4-Dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity. The sulfonyl group plays a crucial role in binding to the active sites of enzymes, while the piperazine ring provides structural stability and enhances the compound’s overall efficacy .
相似化合物的比较
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine
- 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine
Uniqueness
1-[(3,4-Dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
438226-56-3 |
|---|---|
分子式 |
C19H24N2O3S |
分子量 |
360.5g/mol |
IUPAC 名称 |
1-(3,4-dimethylphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C19H24N2O3S/c1-15-8-9-17(14-16(15)2)25(22,23)21-12-10-20(11-13-21)18-6-4-5-7-19(18)24-3/h4-9,14H,10-13H2,1-3H3 |
InChI 键 |
OPPXTGCRVDZMSP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C |
规范 SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Benzo[1,3]dioxol-5-ylmethyl-4-(toluene-4-sulfonyl)-piperazine](/img/structure/B350212.png)

![1-Benzo[1,3]dioxol-5-ylmethyl-4-(4-methoxy-benzenesulfonyl)-piperazine](/img/structure/B350215.png)




![Methyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B350227.png)
![2-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B350232.png)
![N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B350235.png)

